Cas no 2034337-89-6 (N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide)

N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
- N-(1,3-dimethyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide
- 2034337-89-6
- F6510-2749
- N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide
- AKOS026692530
-
- インチ: 1S/C14H19N3O4S/c1-16-12-4-3-11(9-13(12)17(2)22(16,19)20)15-14(18)10-5-7-21-8-6-10/h3-4,9-10H,5-8H2,1-2H3,(H,15,18)
- InChIKey: LOZPOZWQSSKVPV-UHFFFAOYSA-N
- ほほえんだ: S1(N(C)C2C=CC(=CC=2N1C)NC(C1CCOCC1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 325.10962727g/mol
- どういたいしつりょう: 325.10962727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 527
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 87.3Ų
N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6510-2749-20μmol |
N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide |
2034337-89-6 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6510-2749-75mg |
N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide |
2034337-89-6 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6510-2749-40mg |
N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide |
2034337-89-6 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6510-2749-3mg |
N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide |
2034337-89-6 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6510-2749-10μmol |
N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide |
2034337-89-6 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6510-2749-20mg |
N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide |
2034337-89-6 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6510-2749-1mg |
N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide |
2034337-89-6 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6510-2749-2mg |
N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide |
2034337-89-6 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6510-2749-25mg |
N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide |
2034337-89-6 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6510-2749-50mg |
N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide |
2034337-89-6 | 50mg |
$160.0 | 2023-09-08 |
N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide 関連文献
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamideに関する追加情報
Research Briefing on N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide (CAS: 2034337-89-6)
In recent years, the compound N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide (CAS: 2034337-89-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique benzothiadiazole and oxane moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The structural complexity and functional diversity of this molecule make it a valuable candidate for further exploration in drug discovery and development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. One notable investigation demonstrated its efficacy as a selective inhibitor of certain kinases involved in inflammatory pathways. The study employed a combination of in vitro assays and molecular docking simulations to identify the binding affinity and specificity of the compound towards its target proteins. The results indicated a high degree of selectivity, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.
Another significant area of research has been the exploration of the compound's pharmacokinetic properties. Preclinical studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles, revealing favorable bioavailability and metabolic stability. These findings are critical for advancing the compound into further stages of drug development, as they provide insights into its potential efficacy and safety in vivo. Additionally, structural modifications of the compound have been investigated to optimize its pharmacological properties, with some derivatives showing enhanced potency and reduced off-target effects.
The synthesis of N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide has also been a subject of recent research. Innovative synthetic routes have been developed to improve yield and purity, facilitating its availability for further biological testing. These advancements in synthetic chemistry are expected to accelerate the pace of research and development efforts centered around this compound.
In conclusion, the growing body of research on N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide highlights its potential as a versatile scaffold for therapeutic intervention. Its unique chemical structure, combined with promising biological activity and pharmacokinetic properties, positions it as a compelling candidate for future drug discovery initiatives. Continued investigation into its mechanisms of action, optimization of its pharmacological profile, and exploration of its therapeutic applications will be essential for realizing its full potential in the field of chemical biology and medicine.
2034337-89-6 (N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)oxane-4-carboxamide) 関連製品
- 306-20-7(3-chloro-N-(2-phenylethyl)propanamide)
- 215801-31-3((2E)-3-(1H-indol-6-yl)prop-2-enoic acid)
- 156-38-7(4-Hydroxyphenylacetic acid)
- 1805336-36-0(Methyl 3-amino-6-(difluoromethyl)-4-hydroxypyridine-2-carboxylate)
- 2229580-02-1(3-(1-bromopropan-2-yl)imidazo1,2-apyridine)
- 1864366-77-7(Ethyl 2-amino-3-methyl-2-(propan-2-yl)butanoate)
- 1807127-43-0(3-Chloro-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylic acid)
- 2305253-51-2(3-Methoxy-1,2,3,6-tetrahydropyridine)
- 37924-90-6(1,2-Benzisoxazole-3-methanol,5-amino-)
- 123944-82-1(methyl 2-hydroxy-3-(4-nitrophenyl)propanoate)




